molecular formula C11H14N2OS B11805978 2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11805978
M. Wt: 222.31 g/mol
InChI Key: ILELZHSFIITTDC-UHFFFAOYSA-N
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Description

2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde is a heterocyclic compound that features a pyrrolidine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the formation of the pyrrolidine ring followed by the introduction of the pyridine moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the pyrrolidine ring can be synthesized from cyclic or acyclic precursors, and the pyridine ring can be introduced through various functionalization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyridine derivatives, depending on the specific reaction and conditions employed.

Scientific Research Applications

2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyridine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .

Uniqueness

The uniqueness of 2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with a pyridine moiety allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

2-(4-methyl-6-sulfanylidene-1H-pyridin-3-yl)pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C11H14N2OS/c1-8-5-11(15)12-6-9(8)10-3-2-4-13(10)7-14/h5-7,10H,2-4H2,1H3,(H,12,15)

InChI Key

ILELZHSFIITTDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=S)NC=C1C2CCCN2C=O

Origin of Product

United States

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